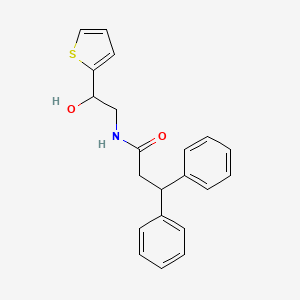

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide

Description

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a propanamide derivative featuring a 3,3-diphenylpropanamide backbone, a hydroxyethyl-thiophene substituent on the amide nitrogen, and a hydroxyl group at the β-position of the ethyl chain.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c23-19(20-12-7-13-25-20)15-22-21(24)14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,23H,14-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQWAHIHWAWITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC(C2=CC=CS2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide typically involves the reaction of 2-thiophenecarboxaldehyde with 3,3-diphenylpropanamide in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the diphenylpropanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Electrophilic Substitution Reagents: Bromine, nitric acid

Major Products Formed

Oxidation: Formation of a carbonyl group

Reduction: Formation of an alcohol group

Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

Compound 1 : N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS: 746611-99-4)

- Structure : Retains the 3,3-diphenylpropanamide core but replaces the hydroxyethyl-thiophene group with a benzimidazole-linked phenyl ring.

- Implications: The benzimidazole moiety introduces hydrogen-bonding capability and planar aromaticity, which may enhance interactions with nucleic acids or kinase enzymes.

Compound 2 : 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (CAS: 603996-87-8)

- Structure : Shares the thiophene and hydroxyl groups but lacks the diphenylpropanamide backbone. Instead, it has a simpler N-methylpropanamide chain.

- Implications : The reduced molecular weight (199.22 g/mol vs. ~395 g/mol for the target compound) suggests lower steric hindrance and higher solubility. However, the absence of aromatic diphenyl groups may limit π-π stacking interactions in biological targets .

Compound 3 : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Features a methoxynaphthalene group (similar to naproxen) and an indole-ethyl substituent.

- Implications : The methoxynaphthalene group confers anti-inflammatory properties, as seen in naproxen derivatives. The indole moiety may enhance binding to serotonin receptors or viral proteases (e.g., SARS-CoV-2 targets mentioned in ). The target compound’s thiophene and hydroxyl groups could offer distinct electronic profiles compared to indole’s π-rich system .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 1 (Benzimidazole) | Compound 2 (Thiophene-hydroxy) | Compound 3 (Indole-naproxen) |

|---|---|---|---|---|

| Molecular Weight | ~395 g/mol (estimated) | 409.5 g/mol | 199.22 g/mol | ~380 g/mol (estimated) |

| Key Functional Groups | Thiophene, hydroxyl, diphenyl | Benzimidazole, diphenyl | Thiophene, hydroxyl, N-methyl | Indole, methoxynaphthalene |

| Lipophilicity (LogP) | High (diphenyl groups) | Moderate (benzimidazole polarity) | Low (smaller structure) | Moderate (naproxen backbone) |

| Potential Targets | Enzymes/receptors with aromatic pockets | Kinases, DNA targets | Soluble enzymes | Anti-inflammatory targets |

Key Observations :

- The hydroxyethyl-thiophene group introduces a balance of polarity and aromaticity, distinguishing it from Compound 1’s benzimidazole (more polar) and Compound 3’s indole (more π-rich).

- Compound 2’s simplicity may favor metabolic clearance but lacks the target’s structural complexity for selective binding.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural components, which include a thiophene ring and a propanamide moiety. The molecular formula is , with a molecular weight of approximately 345.47 g/mol. The presence of the thiophene ring suggests potential interactions with biological targets through π-π stacking and hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in cancer progression, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

Recent investigations into related thiophene derivatives have demonstrated their effectiveness as dual inhibitors of PI3Kα/mTOR. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 13g | A549 | 0.20 | PI3Kα/mTOR dual inhibition |

| 13g | MCF-7 | 1.25 | Induces apoptosis |

| 13g | HeLa | 1.03 | Cell cycle arrest at G0/G1 phase |

Case Studies

- Case Study on Apoptosis Induction : A study involving a derivative similar to this compound showed that treatment resulted in significant apoptosis in A549 cells at concentrations as low as 0.1 µM. This was confirmed through flow cytometry analysis, indicating a dose-dependent response .

- Cell Cycle Arrest : Another investigation reported that the compound could effectively induce cell cycle arrest at the G0/G1 phase in A549 cells, leading to reduced proliferation rates and increased apoptosis . This mechanism highlights its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.